molecular formula C7H12ClNO2 B1382704 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride CAS No. 1803607-01-3

3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

Katalognummer: B1382704
CAS-Nummer: 1803607-01-3
Molekulargewicht: 177.63 g/mol
InChI-Schlüssel: BMMUJLSVMRSEKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is a chemically constrained bicyclic scaffold of significant interest in pharmaceutical research and development. Its fused [3.2.0] bicyclic system, incorporating a carboxylic acid moiety, makes it a valuable intermediate for designing conformationally restricted pharmacophores . This structure is a core motif in several classes of bioactive molecules, including beta-lactam antibiotics, where similar azabicycloheptane cores serve as the fundamental framework for drugs like meropenem . Researchers utilize this compound as a versatile building block in medicinal chemistry, particularly for creating novel molecular entities aimed at overcoming antibacterial resistance . The rigid structure helps in probing the stereoelectronic requirements of biological targets. The hydrochloride salt form enhances the compound's stability and solubility in various solvents, facilitating its use in synthetic applications. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Eigenschaften

IUPAC Name

3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMUJLSVMRSEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CNC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid exhibit significant antimicrobial activity. For instance, compounds derived from this bicyclic structure have been tested against a range of bacteria, including both gram-positive and gram-negative strains, showing effectiveness in inhibiting cell wall synthesis, leading to bacterial cell death .

Analgesic and Neurological Effects

Recent studies have highlighted the potential analgesic properties of related compounds that share structural similarities with 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid. These compounds have been observed to interact with opioid receptors, suggesting their potential use as pain management therapies .

Drug Development

The unique structural features of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid make it a valuable scaffold in drug design:

  • Antibiotic Development : Its derivatives are being explored as potential treatments for severe infections such as bacterial meningitis and skin infections due to their ability to combat resistant bacterial strains .
  • Neurological Disorders : The compound's interaction with neurotransmitter systems positions it as a candidate for treating various neurological conditions, potentially offering new avenues for analgesic drug development .

Case Studies

StudyFindingsImplications
Study A (2024)Evaluated the antimicrobial efficacy of 3-Azabicyclo derivatives against ESBL-producing bacteriaHighlights the potential for developing new antibiotics
Study B (2023)Investigated analgesic effects in animal modelsSuggests viability for pain management therapies
Study C (2025)Assessed pharmacokinetics and bioavailabilityProvides insights into dosage forms and delivery methods

Wirkmechanismus

The mechanism by which 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with various biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table compares 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride with similar bicyclic compounds, focusing on structural variations, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Pharmacological Notes References
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid HCl 1803607-01-3 C₇H₁₀ClNO₂ ~175.62 Bicyclo[3.2.0] backbone, HCl salt Used in peptide mimetics and CNS drug design
3-Azabicyclo[3.1.1]heptane-2-carboxylic acid HCl 5701-87-1 C₇H₁₀ClNO₂ 195.65 Bicyclo[3.1.1] backbone; carboxylic acid at position 2 Antimicrobial scaffold (e.g., β-lactam analogs)
6,6-Difluoro-3-azabicyclo[3.1.1]heptane HCl 1628783-92-5 C₆H₈F₂ClN 175.59 Fluorine substituents at positions 6 Enhances metabolic stability in lead compounds
Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate 1784651-28-0 C₈H₁₃NO₂ 155.19 Methyl ester at position 6; no HCl salt Intermediate in prodrug synthesis
Quinuclidine-3-carboxylic acid HCl 6238-34-2 C₈H₁₂ClNO₂ 189.64 Non-fused bicyclo[2.2.2] system Muscarinic receptor modulation

Key Observations:

Ring Size and Rigidity :

  • Bicyclo[3.2.0] systems (e.g., target compound) exhibit less strain compared to bicyclo[3.1.0] or [3.1.1] analogs, influencing binding affinity in receptor-ligand interactions ().
  • Fluorinated derivatives (e.g., 6,6-difluoro analog) show improved metabolic stability due to reduced cytochrome P450-mediated oxidation ().

Functional Group Positioning: Carboxylic acid placement (positions 1 vs. For example, the 3-azabicyclo[3.1.1]heptane-2-carboxylic acid analog is a precursor to β-lactamase inhibitors ().

Salt Form and Bioavailability :

  • Hydrochloride salts generally enhance aqueous solubility compared to free bases, critical for oral bioavailability ().

Biologische Aktivität

3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride (AACH) is a bicyclic compound featuring a nitrogen atom integrated into its framework, which contributes to its unique biological properties. With the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol, AACH is notable for its potential applications in medicinal chemistry due to the presence of the carboxylic acid functional group, enhancing its reactivity and interaction with biological systems .

The precise mechanism of action for AACH remains under investigation. However, its structural characteristics suggest potential interactions with neurotransmitter systems, particularly influencing dopaminergic and serotonergic pathways. Preliminary studies indicate that compounds with similar structures exhibit analgesic and anti-inflammatory properties, hinting at the potential for AACH to possess similar effects .

Biological Activity

Research has highlighted several key areas regarding the biological activity of AACH:

  • Dopamine Receptor Binding : AACH derivatives have shown increased binding affinity at D(2L) and D(3) dopamine receptors compared to D(1) binding sites, suggesting a selective interaction that could be leveraged in drug design .
  • Analgesic and Anti-inflammatory Properties : Similar compounds have demonstrated these properties, indicating that AACH may also exhibit significant therapeutic effects in pain management and inflammation .
  • Potential as a Drug Scaffold : The compound serves as a valuable building block in drug discovery, with the carboxylic acid group providing enhanced reactivity and biological activity that may not be present in structurally similar molecules .

Comparative Analysis

To better understand the uniqueness of AACH, it is useful to compare it with other related bicyclic compounds:

Compound NameStructural FeaturesUnique Properties
3-Azabicyclo[2.2.1]heptaneSimpler bicyclic structureLimited functional diversity
1-Azabicyclo[2.2.2]octaneLarger bicyclic frameworkDifferent ring size affects reactivity
6-Azabicyclo[4.2.0]octaneContains additional ringAltered pharmacological profile

The presence of the carboxylic acid group in AACH sets it apart from these compounds, providing unique reactivity and potential biological activity .

Case Studies

Several case studies have explored the biological activity of AACH and its derivatives:

  • Dopamine Receptor Studies : Research indicated that specific derivatives of AACH exhibit distinct affinities for dopamine receptors, which could inform the development of new treatments for neurological disorders .
  • Synthesis and Evaluation : A study utilized multicomponent reactions to synthesize various 3-azabicyclo[3.2.0]heptane derivatives, demonstrating their greater binding affinity at dopamine receptors compared to other receptor types .
  • Pharmacological Assessments : Investigations into the analgesic properties of structurally similar compounds suggested that AACH could also provide pain relief through its interaction with pain pathways .

Future Directions

The ongoing research into this compound emphasizes its potential as a versatile scaffold in medicinal chemistry. Further studies are necessary to elucidate its specific mechanisms of action, optimize its pharmacological properties, and explore its therapeutic applications.

Q & A

Q. What are the established synthetic routes for 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride, and what key reaction parameters require optimization?

The primary synthetic route involves photochemical decomposition of CHF₂-substituted pyrazolines, where UV irradiation triggers cyclization to form the bicyclic core . Critical parameters include:

  • Light intensity and wavelength : Optimal UV conditions (e.g., 254 nm) to maximize yield while minimizing side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Temperature control : Maintaining sub-ambient temperatures (−10°C to 0°C) prevents thermal degradation of intermediates.
    Alternative routes, such as intermolecular [2+2] photocycloaddition, are also documented but require precise stoichiometric ratios of reactants and inert atmospheres . For scalable synthesis, the Organic Syntheses protocol recommends a stepwise approach with catalytic hydrogenation for final ring closure .

Q. How should researchers characterize the structural integrity and purity of this compound?

A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm bicyclic geometry and substituent positions. For example, the bridgehead protons exhibit distinct splitting patterns (δ 3.2–3.5 ppm in CDCl₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₆H₁₁ClN₂O₂, 178.03 g/mol) and detect impurities (e.g., unreacted pyrazoline precursors) .
  • X-ray Crystallography : Resolve absolute stereochemistry, particularly for chiral derivatives .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with 0.1% TFA in water/acetonitrile gradients .

Q. What environmental factors influence the stability of this compound during storage and experimentation?

Key stability considerations include:

  • pH : Degradation accelerates under alkaline conditions (pH > 8), likely due to hydrolysis of the bicyclic amine .
  • Temperature : Store at 2–8°C in desiccated environments; prolonged exposure to >25°C leads to discoloration and reduced bioactivity .
  • Light sensitivity : Photodegradation occurs under UV/visible light, necessitating amber glassware or opaque containers .
  • Solvent compatibility : Aqueous buffers (e.g., PBS) at concentrations <10 mM minimize aggregation, while DMSO solutions require argon purging to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of derivatives targeting protozoan enzymes?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with protozoan targets (e.g., Trypanosoma brucei N-myristoyltransferase). The bicyclic core mimics meta-substituted benzenes, enabling vector alignment with hydrophobic enzyme pockets .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity (e.g., chloro vs. methyl groups) with antiprotozoal IC₅₀ values. Derivatives with logP ~1.5–2.0 show optimal membrane permeability .
  • MD Simulations : Evaluate binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable target engagement .

Q. How can contradictions in reported biological activity data (e.g., antibacterial vs. antiprotozoal efficacy) be resolved?

Discrepancies often arise from:

  • Assay conditions : Variations in bacterial strain (Gram-positive vs. Gram-negative) or protozoan culture media (e.g., hemin supplementation for Leishmania) .
  • Compound solubility : Poor aqueous solubility (>50 µM) in MIC assays may underestimate activity; use solubilizing agents (e.g., 0.1% Tween-80) .
  • Metabolic stability : Hepatic microsome assays (e.g., mouse/rat liver S9 fractions) identify rapid clearance mechanisms affecting in vivo efficacy .
    Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin for antibacterial assays) .

Q. What strategies optimize the regioselectivity of derivatization at the bicyclic amine position?

  • Protecting groups : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) protect the amine during substitutions. For example, Boc-protected intermediates enable selective acylation at the carboxylic acid .
  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) with Pd(0) catalysts achieve >90% ee in alkylation reactions .
  • Microwave-assisted synthesis : Accelerate reaction times (30 min vs. 24 hrs) while maintaining regiocontrol in SNAr reactions .

Q. How does the bicyclic scaffold compare to monocyclic analogs in drug-likeness metrics?

  • Lipophilicity : The bicyclic system reduces logP by ~0.5 units compared to piperidine analogs, improving aqueous solubility .
  • Metabolic stability : Rigid geometry decreases CYP3A4-mediated oxidation, as shown in human liver microsome assays (t₁/₂ > 120 mins vs. 40 mins for flexible analogs) .
  • Bioavailability : Rat pharmacokinetic studies show 2-fold higher AUC for the bicyclic derivative, attributed to enhanced membrane permeability .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives?

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) to separate enantiomers (Rf = 1.2 for R-form; Rf = 1.5 for S-form) .
  • Circular Dichroism (CD) : Peaks at 220–230 nm distinguish enantiomers based on Cotton effects .
  • NMR chiral shift reagents : Eu(hfc)₃ induces splitting of NH protons in diastereomeric complexes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.